molecular formula C22H20N4O2 B4381874 N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide

N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide

Cat. No.: B4381874
M. Wt: 372.4 g/mol
InChI Key: RPQMRLREIIPPFF-UHFFFAOYSA-N
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Description

N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazole ring, an isoxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the 3-methylbenzyl group: This step involves the alkylation of the pyrazole ring using a suitable alkylating agent such as 3-methylbenzyl chloride in the presence of a base like potassium carbonate.

    Synthesis of the isoxazole ring: The isoxazole ring can be synthesized by the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.

    Coupling of the pyrazole and isoxazole rings: This step involves the formation of the carboxamide linkage between the pyrazole and isoxazole rings using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.

    Pharmaceuticals: The compound may serve as a lead compound for the development of new therapeutic agents.

    Materials Science: Its heterocyclic structure can be utilized in the design of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-5-(4-chlorophenyl)-3-isoxazolecarboxamide
  • N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide

Uniqueness

N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide is unique due to the presence of both 3-methylbenzyl and 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct pharmacological profiles and material properties compared to similar compounds.

Properties

IUPAC Name

5-(4-methylphenyl)-N-[1-[(3-methylphenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-15-6-8-18(9-7-15)21-11-20(25-28-21)22(27)24-19-12-23-26(14-19)13-17-5-3-4-16(2)10-17/h3-12,14H,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQMRLREIIPPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CN(N=C3)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide
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